Product packaging for Antiarrhythmic peptide(Cat. No.:CAS No. 81771-37-1)

Antiarrhythmic peptide

Cat. No.: B1623486
CAS No.: 81771-37-1
M. Wt: 470.5 g/mol
InChI Key: YQAXFVHNHSPUPO-RNJOBUHISA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Antiarrhythmic peptides represent a novel class of investigational compounds that target cardiac gap junctions to counteract the arrhythmogenic substrate. Unlike traditional antiarrhythmic agents that primarily block sodium, potassium, or calcium channels, these peptides work by enhancing intercellular electrical coupling. A key research compound in this category, AAP10, has been shown to specifically increase gap junction conductance . Its mechanism is linked to the prevention of ischemia-induced dephosphorylation of the gap junction protein Connexin 43 (Cx43) and its subsequent loss from the intercalated disks, thereby preserving the homogeneity of electrical activation during regional myocardial ischemia . Further research indicates that antiarrhythmic peptides can remodel the expression and function of Cx43 and, to a lesser extent, Connexin 40 (Cx40), via pathways that involve protein kinase C . By improving cell-to-cell communication, these peptides help stabilize cardiac conduction and suppress arrhythmias, particularly those associated with ischemic heart disease and gap junction dysfunction . This unique mechanism offers a promising research tool for investigating novel therapeutic strategies aimed at the underlying cause of arrhythmias, rather than just managing the symptoms. This product is supplied For Research Use Only and is not approved for human or veterinary diagnosis or therapeutic applications.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C19H30N6O8 B1623486 Antiarrhythmic peptide CAS No. 81771-37-1

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

81771-37-1

Molecular Formula

C19H30N6O8

Molecular Weight

470.5 g/mol

IUPAC Name

2-[[(2S)-2-[[2-[[(2S,4R)-1-[(2S)-1-(2-aminoacetyl)pyrrolidine-2-carbonyl]-4-hydroxypyrrolidine-2-carbonyl]amino]acetyl]amino]propanoyl]amino]acetic acid

InChI

InChI=1S/C19H30N6O8/c1-10(17(31)22-8-16(29)30)23-14(27)7-21-18(32)13-5-11(26)9-25(13)19(33)12-3-2-4-24(12)15(28)6-20/h10-13,26H,2-9,20H2,1H3,(H,21,32)(H,22,31)(H,23,27)(H,29,30)/t10-,11+,12-,13-/m0/s1

InChI Key

YQAXFVHNHSPUPO-RNJOBUHISA-N

SMILES

CC(C(=O)NCC(=O)O)NC(=O)CNC(=O)C1CC(CN1C(=O)C2CCCN2C(=O)CN)O

Isomeric SMILES

C[C@@H](C(=O)NCC(=O)O)NC(=O)CNC(=O)[C@@H]1C[C@H](CN1C(=O)[C@@H]2CCCN2C(=O)CN)O

Canonical SMILES

CC(C(=O)NCC(=O)O)NC(=O)CNC(=O)C1CC(CN1C(=O)C2CCCN2C(=O)CN)O

Other CAS No.

81771-37-1

sequence

GPXGAG

Synonyms

AAP
acetamidino-antiarrhythmic peptide
antiarrhythmic peptide
atrial peptide
Gly-Pro-4-Hyp-Gly-Ala-Gly
Gly-Pro-HyPro-Gly-Ala-Gly

Origin of Product

United States

Molecular and Cellular Mechanisms of Antiarrhythmic Peptide Action

Gap Junction Intercellular Communication Enhancement

Antiarrhythmic peptides, such as AAP10 and its stable analogue rotigaptide (B1679578), have been shown to enhance gap junctional communication between cardiomyocytes. researchgate.netnih.govnih.gov This enhancement is a key component of their antiarrhythmic properties, as improved cell-to-cell coupling can prevent the electrical heterogeneity that underlies many arrhythmias.

Specificity for Connexin Isoforms (e.g., Cx43, Cx45, but not Cx40)

The heart expresses several connexin isoforms, with Connexin 43 (Cx43) being the most abundant in ventricular myocytes, while Connexin 40 (Cx40) is predominantly found in the atrial and conduction tissues, and Connexin 45 (Cx45) is present in the conduction system and at the junctions between myocytes and fibroblasts. nih.govoup.com Research has demonstrated that antiarrhythmic peptides exhibit a notable specificity for these connexin isoforms.

Studies using HeLa cells transfected with different connexin subtypes have shown that AAP10 enhances electrical and metabolic coupling in cells expressing Cx43 or Cx45, but not in those expressing Cx40. oup.com Similarly, rotigaptide was found to increase gap junctional intercellular communication in cells expressing Cx43, but not in those expressing Cx26 or Cx32. nih.gov This specificity suggests that the therapeutic action of these peptides is targeted towards specific regions of the heart, potentially minimizing off-target effects. For instance, AAP10 has been shown to enhance the ability of Cx43 and, to a lesser extent, Cx40 to transfer fluorescent dyes, indicating a degree of influence on Cx40-mediated metabolic coupling, though the primary effect is on Cx43. nih.gov

Prevention of Pathophysiological Uncoupling (e.g., Acidosis-Induced, Ischemia-Induced)

A critical aspect of the antiarrhythmic action of these peptides is their ability to counteract the uncoupling of gap junctions that occurs under pathological conditions like ischemia and acidosis. researchgate.net During cardiac ischemia, intracellular acidification and other metabolic changes lead to a decrease in gap junction conductance, which can slow and disrupt the propagation of the cardiac impulse, creating a substrate for reentrant arrhythmias. oup.comjci.org

Antiarrhythmic peptides have been demonstrated to prevent this pathological uncoupling. For example, AAP10 completely prevents CO2-acidosis-induced uncoupling in human and rat cardiomyocytes. oup.com In fact, under acidotic conditions, AAP10 can even lead to an increase in gap-junctional conductance. oup.com Similarly, rotigaptide has been shown to attenuate gap junction closure and preserve intercellular coupling during acidosis. nih.gov This protective effect is linked to the maintenance of Cx43 phosphorylation, as arrhythmogenic conditions like ischemia are associated with Cx43 dephosphorylation and subsequent intercellular decoupling. researchgate.netnih.gov By preventing this dephosphorylation, peptides like rotigaptide help to maintain normal cell-to-cell communication during ischemic events. nih.gov

Enhancement of Electrical and Metabolic Coupling

The enhancement of gap junctional communication by antiarrhythmic peptides encompasses both electrical and metabolic coupling. researchgate.netnih.gov Electrical coupling refers to the flow of ions between cells, which is essential for the propagation of the action potential, while metabolic coupling involves the transfer of small molecules and second messengers.

AAP10 has been shown to increase macroscopic gap junction conductance, which is a measure of electrical coupling, and also to enhance the transfer of dyes between cells, indicating improved metabolic coupling. nih.gov Double-cell voltage-clamp experiments have confirmed that AAP10 can reverse the typical "run-down" of gap junction conductance observed in isolated pairs of guinea pig ventricular myocytes. nih.gov Rotigaptide has also been demonstrated to increase the intercellular transfer of fluorescent dyes of different molecular masses in cells expressing Cx43. nih.gov Interestingly, the effect of these peptides is more pronounced in cells that are already partially uncoupled, suggesting a targeted action on compromised tissue. researchgate.netnih.gov

Effects of Antiarrhythmic Peptides on Gap Junction Conductance
ConditionCell TypePeptideChange in Gap Junctional Conductance (Δj/Δt)Reference
Normoxia (pH 7.4)Human CardiomyocytesControl+0.34 ± 0.08 nS/min oup.com
Normoxia (pH 7.4)Human CardiomyocytesAAP10 (50 nmol/L)+1.09 ± 0.30 nS/min oup.com
Normoxia (pH 7.4)Rat CardiomyocytesControl+0.36 ± 0.10 nS/min oup.com
Normoxia (pH 7.4)Rat CardiomyocytesAAP10 (50 nmol/L)+0.81 ± 0.12 nS/min oup.com
Acidosis (pH 6.3)Human CardiomyocytesControl-0.76 ± 0.30 nS/min oup.com
Acidosis (pH 6.3)Human CardiomyocytesAAP10 (50 nmol/L)+0.96 ± 0.17 nS/min oup.com
Acidosis (pH 6.3)Rat CardiomyocytesControl-1.36 ± 0.59 nS/min oup.com
Acidosis (pH 6.3)Rat CardiomyocytesAAP10 (50 nmol/L)+0.24 ± 0.06 nS/min oup.com

Molecular Signaling Pathways

The effects of antiarrhythmic peptides on gap junction communication are mediated by specific intracellular signaling cascades. These pathways involve the activation of protein kinases and the involvement of G-proteins, ultimately leading to the phosphorylation of connexin proteins.

Protein Kinase C Alpha (PKCα) Activation and Connexin Phosphorylation

A key mechanism underlying the action of antiarrhythmic peptides is the activation of Protein Kinase C (PKC), particularly the alpha isoform (PKCα). nih.govmdpi.com Studies have shown that the effects of AAP10 on gap junction conductance are mediated by an enhanced PKC-dependent phosphorylation of Cx43. nih.gov

In HeLa cells expressing Cx43, AAP10 was found to activate PKC and significantly increase the incorporation of phosphate (B84403) into Cx43, an effect that was dependent on PKC activity. nih.gov Specifically, PKC has been shown to directly phosphorylate Cx43 at serine 368, which is a crucial event in regulating gap junctional communication. frontiersin.orgfrontiersin.org Treatment with rotigaptide has been shown to suppress the dephosphorylation of serine 368 that occurs during ischemia. frontiersin.org The activation of PKC by these peptides is thought to maintain Cx43 in a phosphorylated state, thereby preventing its closure and promoting intercellular coupling. mdpi.com

G-Protein Involvement in Signal Transduction

The signal transduction pathway initiated by antiarrhythmic peptides is believed to involve G-protein coupled receptors (GPCRs), although the specific receptor remains to be identified. mdpi.com Evidence suggests that these peptides bind to a membrane receptor, which then activates a G-protein. nih.gov

Electrophysiological Modulations at the Cellular and Tissue Level

The primary antiarrhythmic effect of these peptides stems from their ability to modulate the electrophysiological properties of cardiac tissue, not by altering the fundamental characteristics of the single-cell action potential, but by improving the coordinated electrical activity of the myocardial syncytium.

A key pro-arrhythmic factor is the dispersion of repolarization, which refers to regional variations in the action potential duration (APD) across the myocardium. Antiarrhythmic peptides have been shown to reduce this dispersion, thereby homogenizing the APD. For instance, the peptide HP-5 significantly reduced the epicardial APD dispersion during hypokalemic ischemia in isolated rabbit hearts. nih.gov Similarly, the antiarrhythmic peptides AAP10 and ZP123 have been demonstrated to reduce epicardial dispersion by up to 20%, which enhances the homogeneity of the epicardial action potential duration. nih.gov This homogenization of repolarization creates a less permissible substrate for the development of re-entrant arrhythmias.

PeptideExperimental ModelKey FindingReference
HP-5Isolated perfused rabbit hearts (hypokalemic ischemia)Significantly reduced epicardial APD90 dispersion (24.1 ± 3.4 ms (B15284909) vs. 33.9 ± 3.1 ms in untreated hearts). nih.gov
AAP10Isolated perfused rabbit heartsReduced epicardial dispersion by a maximum of about 20%. nih.gov
ZP123Isolated perfused rabbit heartsReduced epicardial dispersion by a maximum of about 20%. nih.gov

Antiarrhythmic peptides have a profound effect on conduction velocity, the speed at which the electrical impulse propagates through cardiac tissue. Studies have shown that these peptides can increase both longitudinal (along the fiber orientation) and transversal (perpendicular to the fiber orientation) conduction velocity. The peptide ZP123, for example, has been observed to increase both longitudinal and transversal conduction velocity in isolated perfused rabbit hearts. nih.gov This effect is attributed to the enhancement of gap junctional conductance. nih.govnih.gov An increase in conduction velocity helps to prevent the slow conduction that is a critical component for the initiation and maintenance of re-entrant arrhythmias.

PeptideExperimental ModelEffect on Conduction VelocityReference
ZP123Isolated perfused rabbit heartsIncrease in both longitudinal and transversal conduction velocity. nih.gov
AAP10Guinea pig papillary muscleDecreased the stimulus-response-interval by about 10% at 1 µM, indicative of increased conduction. nih.gov

A distinguishing feature of antiarrhythmic peptides is their lack of direct effect on the ionic currents that shape the cardiac action potential. Research on the peptide AAP10 has shown that it does not alter any parameters of the transmembrane action potential. nih.gov This includes the absence of changes in the IV relationship of single cardiac myocytes. nih.gov This is in stark contrast to conventional antiarrhythmic drugs, which primarily function by blocking sodium, potassium, or calcium channels, thereby altering the duration and morphology of the action potential. nih.govyoutube.com The selective action of antiarrhythmic peptides on gap junctions allows them to exert their antiarrhythmic effects without the pro-arrhythmic risks associated with the modulation of repolarizing currents. nih.govnih.gov

Structure Activity Relationship Studies and Analog Design for Antiarrhythmic Peptides

Primary Amino Acid Sequence Determinants of Antiarrhythmic Peptide Activity

The biological function of a peptide is intrinsically linked to its primary amino acid sequence. The specific order of amino acids dictates the peptide's physicochemical properties, its three-dimensional structure, and ultimately, its ability to interact with biological targets. In the case of antiarrhythmic peptides, the entire molecule is often essential for its activity.

PeptideAmino Acid Sequence
AAP10Gly-Ala-Gly-4Hyp-Pro-Tyr-CONH2

Role of Hydroxyproline Residues in Functional Conformation

In antiarrhythmic peptides like AAP10, the 4Hyp residue is a key structural component. While not forming a triple helix like collagen, the conformational restrictions imposed by 4Hyp are critical for guiding the peptide to fold into its functionally active three-dimensional shape. By reducing the peptide backbone's flexibility, the hydroxyproline residue helps to maintain the specific spatial arrangement of other amino acid side chains, which is necessary for effective interaction with its molecular target, the gap junction protein Connexin43.

Rational Design of Enzymatically Stable this compound Analogs

A major challenge in the therapeutic application of natural peptides is their rapid degradation by endogenous proteases, leading to a very short plasma half-life. For instance, AAP10 has a half-life of only 3-4 minutes in human plasma. To overcome this limitation, principles of rational drug design are employed to create enzymatically stable analogs.

One highly effective strategy is the development of retro-all-D-amino acid derivatives. nih.govmdpi.com This approach involves two modifications:

Inversion of Chirality: All L-amino acids are replaced with their D-enantiomers. D-amino acids are not recognized by most proteases, rendering the peptide resistant to degradation. mdpi.com

Sequence Reversal: The order of the amino acids in the sequence is reversed.

This "retro-inverso" modification allows the peptide to maintain a similar side-chain topology to the parent L-peptide while having an inverted backbone, thus preserving biological activity in some cases while dramatically enhancing stability. nih.govmdpi.comresearchgate.net

A successful application of this strategy is the development of ZP123, also known as rotigaptide (B1679578), a stable analog of AAP10. medchemexpress.comnih.gov ZP123 is a retro-inverso peptide designed for increased resistance to enzymatic degradation. medchemexpress.com This modification results in a significantly extended plasma half-life, making it a more viable therapeutic candidate.

CompoundTypeKey FeaturePlasma Half-life
AAP10Parent PeptideL-amino acids~3-4 minutes
ZP123 (Rotigaptide)Retro-all-D-amino acid analogD-amino acids in reverse sequenceSignificantly longer than AAP10

Peptide Synthesis Methodologies for Novel Analog Generation

The generation of novel peptide analogs for SAR studies and therapeutic development relies on robust and efficient chemical synthesis techniques. The predominant method used for this purpose is Solid-Phase Peptide Synthesis (SPPS).

SPPS, pioneered by Robert Bruce Merrifield, involves the stepwise addition of amino acids to a growing peptide chain that is covalently attached to an insoluble polymeric resin support. The key steps in an SPPS cycle are:

Attachment: The first amino acid is anchored to the solid resin.

Deprotection: The N-terminal protecting group (commonly Fmoc or Boc) of the attached amino acid is removed.

Coupling: The next N-terminally protected amino acid is activated and coupled to the newly freed amino group of the resin-bound peptide.

Washing: Excess reagents and byproducts are washed away while the peptide remains attached to the solid support.

These cycles are repeated until the desired peptide sequence is assembled. Finally, the completed peptide is cleaved from the resin and purified. This methodology allows for the efficient synthesis of peptides and their analogs, including those incorporating unnatural amino acids like D-isomers or modified residues, which is essential for creating compounds like ZP123.

Conformational Analysis of Antiarrhythmic Peptides

The biological activity of an this compound is not solely dependent on its primary sequence but also on the specific three-dimensional conformation it adopts in a physiological environment. Conformational analysis is therefore crucial to understanding its mechanism of action. Techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy are used to determine the spatial structure of peptides in solution.

Studies on AAP10 have revealed that it does not exist as a random coil but adopts a defined, compact structure. NMR analysis has characterized its conformation as being semi-cyclic. This folded structure, which can be described as having a horseshoe-like spatial structure , is essential for its activity. This specific conformation presents the amino acid side chains in the correct orientation to bind to and modulate its target, thereby exerting its antiarrhythmic effect by enhancing gap junction conductance. nih.gov The stability of this conformation, influenced by residues like 4-hydroxyproline, is directly related to the peptide's potency.

Preclinical Investigation Methodologies and Findings for Antiarrhythmic Peptides

In Vivo Efficacy Research in Animal Models of Arrhythmia

While in vitro models provide detailed mechanistic insights, in vivo animal models are essential for evaluating the antiarrhythmic efficacy of peptides in a complex physiological system. nih.govahajournals.org A variety of animal models are used to simulate different types of clinical arrhythmias. ahajournals.org

For instance, in a canine model of sudden coronary death, where ventricular fibrillation is induced by transient ischemia in a heart with a previous myocardial infarction, the efficacy of potential antifibrillatory drugs can be assessed. nih.gov Antiarrhythmic peptides have been shown to be effective against ventricular tachyarrhythmias, such as those induced by ischemia, CaCl₂, or aconitine. researchgate.net

In a study on anesthetized dogs with vagally-induced atrial fibrillation (AF), the benzofuran (B130515) derivative SSR149744C, which exhibits properties of multiple classes of antiarrhythmic agents, was effective in terminating AF and preventing its reinduction. nih.gov At the ventricular level, this compound prevented reperfusion-induced arrhythmias in anesthetized rats in a dose-dependent manner. nih.gov Another study in rats demonstrated that AAP10 significantly decreased the incidence of ischemia-induced ventricular tachycardia and fibrillation. muhn.edu.cn

Table 3: In Vivo Efficacy of Antiarrhythmic Agents in Animal Models

CompoundAnimal ModelArrhythmia ModelKey Finding
SSR149744CAnesthetized DogVagally-induced Atrial FibrillationTerminated AF and prevented reinduction
SSR149744CAnesthetized RatReperfusion-induced ArrhythmiaDose-dependent prevention of arrhythmias
AAP10RatIschemia-induced Ventricular ArrhythmiaSignificantly decreased incidence of VT/VF

Data compiled from various in vivo studies. researchgate.netnih.govmuhn.edu.cn

These in vivo studies are critical for bridging the gap between cellular-level observations and the potential clinical utility of antiarrhythmic peptides, demonstrating their effectiveness in preventing and terminating complex arrhythmias in a whole-animal setting.

Myocardial Ischemia-Reperfusion Induced Arrhythmia Models (e.g., Ventricular Fibrillation)

Myocardial ischemia-reperfusion (I/R) injury is a common cause of life-threatening ventricular arrhythmias, including ventricular fibrillation (VF). Preclinical models that mimic this condition are crucial for testing the potential of antiarrhythmic peptides. These models typically involve the temporary occlusion of a coronary artery, followed by reperfusion, to induce arrhythmias.

One of the key peptides investigated in this context is rotigaptide (B1679578) (also known as ZP123). In a study using an open-chest dog model, a 60-minute coronary artery occlusion followed by four hours of reperfusion was performed. nih.govnih.gov Rotigaptide, which enhances gap junction intercellular communication, was administered intravenously before reperfusion. The findings demonstrated a significant reduction in the incidence of ventricular tachycardia (VT) and premature ventricular complexes (PVCs) at higher doses. nih.govnih.gov Furthermore, the highest dose of rotigaptide was associated with a significant reduction in infarct size, highlighting a cardioprotective effect in addition to its antiarrhythmic properties. nih.govnih.gov

Another peptide, antiarrhythmic peptide 10 (AAP10), has also been shown to be effective in I/R models. In a study on rats, AAP10 significantly decreased the incidence of ischemia-induced ventricular tachycardia and ventricular fibrillation. slideshare.netahajournals.org The antiarrhythmic effect of AAP10 is thought to be related to its ability to modulate the phosphorylation state of connexin-43 (Cx43), a key protein in gap junctions. slideshare.netahajournals.org

Research has also explored the role of other peptides, such as canstatin, in preventing I/R-induced arrhythmias. A study in rats demonstrated that canstatin inhibited ventricular arrhythmia, potentially by suppressing the production of reactive oxygen species and the subsequent rise in intracellular calcium.

PeptideAnimal ModelKey Findings
Rotigaptide (ZP123) DogReduced total incidence of ventricular tachycardia and premature ventricular complexes. Significantly decreased infarct size. nih.govnih.gov
This compound 10 (AAP10) RatSignificantly decreased the incidence of ischemia-induced ventricular tachycardia and ventricular fibrillation. slideshare.netahajournals.org
Canstatin RatInhibited the occurrence of ventricular fibrillation and reduced the duration of ventricular arrhythmia after reperfusion.

Chemically-Induced Arrhythmia Models (e.g., Ouabain-induced AV-block)

Chemically-induced arrhythmia models are valuable tools for screening and evaluating the electrophysiological effects of antiarrhythmic compounds. These models utilize various agents, such as ouabain (B1677812) and aconitine, to induce specific types of arrhythmias. Ouabain, a cardiac glycoside, can induce atrioventricular (AV) block and other ventricular arrhythmias by inhibiting the Na+/K+-ATPase pump. slideshare.net Aconitine, an alkaloid, persistently activates sodium channels, leading to ventricular arrhythmias. slideshare.net

While extensive research has been conducted on various compounds in these models, there is a notable scarcity of published studies specifically investigating the effects of antiarrhythmic peptides. However, the methodologies employed in these models are well-established for assessing antiarrhythmic potential.

For instance, in aconitine-induced arrhythmia models in rats, the test compound is typically administered before the continuous infusion of aconitine, and the electrocardiogram (ECG) is monitored to assess the antiarrhythmic index. slideshare.net In a study investigating an aconitine-like compound, TJN-505 (not a peptide), the compound was effective in suppressing aconitine-induced atrial arrhythmias in dogs. nih.gov Similarly, in ouabain-induced arrhythmia models, the test substance is evaluated for its ability to reverse or prevent the arrhythmias induced by the cardiac glycoside. slideshare.net

The lack of extensive data on antiarrhythmic peptides in these specific chemically-induced models represents a potential area for future research to further characterize the electrophysiological properties of these promising therapeutic agents.

Rapid Pacing-Induced Atrial Fibrillation Models

Rapid atrial pacing is a widely used preclinical model to induce and study the mechanisms of atrial fibrillation (AF). This technique involves electrically stimulating the atria at a high frequency, which leads to electrical and structural remodeling of the atria, creating a substrate for the initiation and maintenance of AF. researchgate.net

The role of natriuretic peptides in the context of AF has been a subject of investigation. Atrial natriuretic peptide (ANP) is released from the atria in response to stretching of the atrial wall, which occurs during AF. oup.comnih.gov While ANP has complex and sometimes contradictory roles in AF, some studies suggest that related peptides may have therapeutic potential.

In a rabbit model of AF induced by rapid atrial pacing, chronic therapy with B-type natriuretic peptide (BNP) was shown to prevent atrial electrical remodeling. researchgate.net The study found that in the untreated group subjected to rapid atrial pacing, the AF induction rate was significantly increased. In contrast, the group treated with recombinant human BNP (rhBNP) did not show this increase, suggesting a protective effect against the development of an AF substrate. researchgate.net

PeptideAnimal ModelPacing ProtocolKey Findings
B-type Natriuretic Peptide (BNP) RabbitChronic rapid atrial pacingPrevented the increase in atrial fibrillation induction rate and attenuated atrial electrical remodeling. researchgate.net

Epicardial Mapping and Repolarization Dispersion Analysis

Epicardial mapping is a sophisticated technique used to analyze the electrical activation and repolarization patterns across the surface of the heart. Increased dispersion of repolarization, which is the spatial variation in the time it takes for cardiac cells to repolarize, is a known factor in the development of arrhythmias. Preclinical studies utilize this methodology to assess how antiarrhythmic peptides affect these electrophysiological parameters.

A significant study in this area compared the effects of two antiarrhythmic peptides, AAP10 and ZP123, in isolated perfused rabbit hearts. slideshare.net A 256-channel mapping system was used to record epicardial activation and repolarization. The key findings from this research were:

Reduction in Epicardial Dispersion: Both AAP10 and ZP123 significantly reduced the epicardial dispersion of the activation-recovery interval. This indicates that the peptides promoted a more homogeneous repolarization across the epicardial surface. slideshare.net

Stabilization of Activation Pattern: The beat-to-beat variability of the epicardial activation pattern was stabilized by both peptides. slideshare.net

No Effect on Action Potential Duration: Importantly, neither peptide affected the action potential duration itself, suggesting their mechanism of action is not through direct modulation of ion channels responsible for repolarization duration. slideshare.net

These findings suggest that by improving the homogeneity of repolarization, these peptides can reduce the substrate for reentrant arrhythmias. The study concluded that while both peptides had similar in vitro effects, the superior enzymatic stability of ZP123 makes it a more suitable candidate for in vivo studies. slideshare.net

PeptideAnimal ModelMethodologyKey Findings
AAP10 Isolated Rabbit Heart256-channel epicardial mappingSignificantly reduced epicardial dispersion of repolarization by approximately 20%. Stabilized the beat-to-beat variability of the epicardial activation pattern. slideshare.net
ZP123 (Rotigaptide) Isolated Rabbit Heart256-channel epicardial mappingSignificantly reduced epicardial dispersion of repolarization by approximately 20%. Stabilized the beat-to-beat variability of the epicardial activation pattern. slideshare.net

Advanced Concepts and Future Research Directions for Antiarrhythmic Peptides

Antiarrhythmic Peptides as Modulators of Cardiac Electrophysiological Substrate Remodeling

Cardiac remodeling, characterized by structural and functional changes in response to pathological stimuli, is a key contributor to the development and perpetuation of arrhythmias like atrial fibrillation (AF). nih.govnih.gov This process involves alterations in atrial myocytes and the extracellular matrix, creating a vulnerable substrate for abnormal electrical impulses. nih.govahajournals.org Antiarrhythmic peptides are emerging as potential agents to counteract this adverse remodeling.

Atrial tachycardia, for example, can lead to electrical remodeling, which includes a shortened atrial effective refractory period (ERP) and a loss of its rate adaptation. ahajournals.org Certain peptides have shown the ability to prevent these changes. For instance, studies in canine models have demonstrated that some peptides can prevent the promotion of AF and the associated electrophysiological and biochemical consequences of tachycardia-induced remodeling. ahajournals.org

The renin-angiotensin system (RAS) plays a significant role in structural remodeling, with angiotensin II being a potent promoter of cardiac fibrosis. nih.govnih.gov Peptides that antagonize the RAS can, therefore, indirectly exert antiarrhythmic effects by mitigating the development of a fibrotic substrate. nih.gov Similarly, natriuretic peptides have been shown to have pleiotropic effects on the cardiovascular system, including the ability to reduce maladaptive cardiac remodeling. mdpi.com Oligomers of natriuretic peptides, however, have been associated with proarrhythmic effects, highlighting the complexity of their role. ahajournals.orgvumc.org

Future research in this area will likely focus on developing peptides that can specifically target the signaling pathways involved in adverse cardiac remodeling, thereby preventing the development of an arrhythmogenic substrate.

Integration with Evolving Antiarrhythmic Drug Classification Paradigms

The traditional Vaughan Williams classification of antiarrhythmic drugs, which categorizes agents based on their effects on ion channels, has been a cornerstone of arrhythmia management for decades. wikipedia.orgderangedphysiology.comnih.gov However, its limitations in accommodating drugs with multiple mechanisms of action or novel targets have become increasingly apparent. wikipedia.org This has led to the development of more comprehensive classification systems, such as the modernized Oxford classification. ox.ac.ukresearchgate.net

This updated framework not only refines the original classes but also introduces new categories that address targets beyond the primary ion channels. ox.ac.ukresearchgate.net These new classes include agents that modulate:

Upstream targets: Affecting tissue structure remodeling processes. nih.govnih.gov

Intercellular coupling: Such as gap junction modulators. creative-peptides.com

Mechanically sensitive ion channels. researchgate.net

Antiarrhythmic peptides, with their often pleiotropic and novel mechanisms of action, are well-suited for integration into these evolving classification paradigms. For example, rotigaptide (B1679578), a peptide that enhances gap junction intercellular communication, would fall under a class of drugs that modulate cell-to-cell coupling. nih.govcreative-peptides.com Peptides that influence cardiac fibrosis and remodeling would be considered "upstream target modulators." nih.govnih.gov

The ability of these newer classification systems to accommodate the diverse mechanisms of antiarrhythmic peptides will be crucial for their rational development and clinical application.

Computational and In Silico Modeling Approaches in Antiarrhythmic Peptide Design

The design and development of novel therapeutic peptides have been significantly advanced by the use of computational and in silico modeling. nih.govfrontiersin.org These approaches allow for the rational design of peptides with desired properties, such as enhanced stability, target affinity, and specificity, while minimizing off-target effects. nih.govadvancedsciencenews.com

In silico methods used in this compound design include:

Homology Modeling: Creating a three-dimensional model of a target protein (e.g., an ion channel or receptor) based on the known structure of a related protein. nih.gov

Molecular Docking: Predicting the binding orientation of a peptide to its target, which can help in understanding the mechanism of action and in designing peptides with improved binding affinity. nih.govresearchgate.net

Molecular Dynamics Simulations: Simulating the movement of atoms and molecules over time to understand the dynamic interactions between a peptide and its target under physiological conditions. nih.gov

Quantitative Structure-Activity Relationship (QSAR) Modeling: Developing mathematical models that relate the chemical structure of a peptide to its biological activity. mdpi.com

These computational tools have been successfully applied to design peptides targeting various cardiovascular components. For instance, in silico modeling has been used to design peptides that modulate the function of voltage-gated sodium channels. nih.gov Furthermore, computational approaches are being used to predict the effects of antiarrhythmic drugs on cardiac electrical activity, moving towards a virtual drug-screening system. nih.govnih.gov The integration of in silico methods with experimental validation is expected to accelerate the discovery and optimization of novel antiarrhythmic peptides. frontiersin.org

Computational ApproachApplication in this compound DesignPotential Outcome
Homology ModelingCreating 3D models of cardiac ion channels or receptors. nih.govProvides a structural basis for rational peptide design.
Molecular DockingPredicting the binding of a peptide to its target. nih.govIdentification of key interacting residues and optimization of binding affinity.
Molecular Dynamics SimulationsSimulating the peptide-target interaction over time. nih.govUnderstanding the stability and dynamics of the peptide-target complex.
QSAR ModelingRelating peptide structure to its antiarrhythmic activity. mdpi.comPrediction of the activity of novel peptide analogs.

Explorations of this compound Activity in Non-Cardiac Tissues (e.g., Osteoblasts)

While the primary focus of this compound research is on the heart, there is growing interest in their potential activities in non-cardiac tissues. This stems from the understanding that many peptides have pleiotropic effects, acting on various cell types and organs throughout the body. mdpi.com

For example, Calcitonin-Gene-Related Peptide (CGRP), a neuropeptide, has been shown to play a role in bone metabolism. nih.gov Studies have indicated that CGRP can stimulate osteoblast differentiation and inhibit osteoclast formation. nih.gov This is achieved through the upregulation of signaling molecules like cAMP and the modulation of the OPG/RANKL pathway in osteoblasts. nih.gov

The relevance of these findings to antiarrhythmic peptides lies in the potential for shared signaling pathways and receptors. For instance, G protein-coupled receptors (GPCRs), which are targets for many cardiovascular drugs, are also present in bone cells. It is plausible that certain antiarrhythmic peptides could have off-target effects on bone metabolism, or conversely, that peptides developed for bone disorders could have unforeseen cardiovascular effects.

Identification and Characterization of Novel this compound Receptors and Binding Sites

A key area of ongoing research is the identification and characterization of novel receptors and binding sites for antiarrhythmic peptides. This is crucial for understanding their mechanisms of action and for the development of more targeted therapies.

Recent studies have highlighted the role of the perinexus, a nanodomain at the cardiac intercalated disc, as a potential target for antiarrhythmic peptides. nih.gov This region is enriched in voltage-gated sodium channels and their associated beta subunits, which are involved in cell adhesion and electrical signaling. nih.gov Peptides that disrupt the interactions within the perinexus can have significant effects on cardiac conduction and arrhythmogenesis. nih.gov

Furthermore, receptors for peptides not traditionally considered as antiarrhythmic are being investigated for their role in cardiac electrophysiology. For example, Glucagon-like peptide-1 (GLP-1) receptor agonists, initially developed for the treatment of diabetes, have been shown to have cardioprotective effects. mdpi.com The GLP-1 receptor is a G protein-coupled receptor that can interact with various G proteins, influencing intracellular signaling pathways that may impact cardiac function. mdpi.com

The discovery of novel receptors and binding sites for peptides with cardiovascular activity opens up new avenues for the development of innovative antiarrhythmic therapies.

Peptide/Peptide ClassPotential Receptor/Binding SiteRelevance to Arrhythmia
SCN1B mimetic peptidesPerinexus at the cardiac intercalated disc nih.govModulation of voltage-gated sodium channel function and cell adhesion. nih.gov
Glucagon-like peptide-1 (GLP-1)GLP-1 Receptor (a GPCR) mdpi.comCardioprotective effects and potential modulation of cardiac electrophysiology. mdpi.com
Natriuretic PeptidesNatriuretic Peptide Receptors (NPR-A, NPR-B, NPR-C) amsterdamumc.nlRegulation of cardiovascular homeostasis and potential role in arrhythmia. amsterdamumc.nl

Q & A

What experimental models are commonly used to evaluate antiarrhythmic peptides (AAPs) in preclinical studies?

Category : Basic
Answer :
Preclinical studies often employ canine atrial fibrillation (AF) models to assess AAP efficacy, particularly for compounds like rotigaptide (ZP123). These models evaluate conduction velocity, atrial refractory periods, and AF inducibility under metabolic stress (e.g., ischemia or acetylcholine infusion) . Rodent models, such as Langendorff-perfused rat hearts, are used to study gap junction modulation via protein kinase C (PKC) pathways . For mechanistic insights, cultured cardiomyocyte clusters or human atrial tissue preparations are utilized to isolate electrical and metabolic coupling effects .

How does protein kinase C (PKC) activation mediate the gap junction-enhancing effects of AAPs?

Category : Advanced
Answer :
AAPs like AAP10 enhance connexin43 (Cx43) gap junction coupling via PKCα-dependent phosphorylation. Methodologically, researchers inhibit PKC (e.g., using chelerythrine) to isolate its role in AAP-induced conductance. Electrophysiological measurements (e.g., conduction velocity mapping) combined with Western blotting for phosphorylated Cx43 are critical. Studies show PKC inhibition abolishes AAP10's effects, confirming its mechanistic centrality .

Why do studies report variable efficacy of AAPs in atrial fibrillation models?

Category : Data Contradiction Analysis
Answer :
Discrepancies arise from model-specific factors:

  • Acute vs. Chronic AF : Rotigaptide shows efficacy in acute ischemia-induced AF but limited impact in chronic remodeling models due to structural gap junction alterations .
  • Species Differences : Canine models exhibit stronger AAP responses than rodents, attributed to variations in Cx43 expression and PKC isoform distribution .
  • Dosage and Timing : Delayed AAP administration post-ischemia reduces efficacy, highlighting the need for precise therapeutic windows .

What are best practices for ensuring batch-to-batch consistency in synthetic AAPs?

Category : Methodological (Basic)
Answer :
For research-grade peptides, request:

  • HPLC and Mass Spectrometry (MS) : Purity ≥95% and correct molecular weight confirmation.
  • Peptide Content Analysis : Quantifies active peptide vs. salts/impurities, critical for cell-based assays .
  • TFA Removal : If residual trifluoroacetic acid (TFA) interferes with assays, specify <1% TFA content .

How can researchers differentiate direct gap junction effects of AAPs from indirect ion channel modulation?

Category : Advanced
Answer :

  • Connexin Mimetic Peptides : Use SRPTEKTIFII (Cx43 inhibitor) to block gap junctions. If AAP effects persist, non-connexin mechanisms (e.g., Na⁺/K⁺-ATPase modulation) are implicated .
  • Dual Pharmacological Blockade : Combine AAPs with ion channel blockers (e.g., tetrodotoxin for Na⁺ channels) during electrophysiological recordings .
  • Knockdown Models : siRNA targeting Cx43 in cardiomyocytes isolates gap junction contributions .

What structural features of AAPs are critical for their antiarrhythmic activity?

Category : Basic
Answer :

  • Core Sequence : AAP10 (Gly-Ala-Gly-4Hyp-Pro-Tyr) requires hydroxylation of proline (4Hyp) for PKC activation .
  • NMR Structural Analysis : Reveals β-turn conformations essential for binding to cardiac membrane receptors .
  • Modifications : PEGylation or D-amino acid substitutions improve stability but may reduce efficacy if critical residues are altered .

What challenges exist in translating AAP findings from animal models to humans?

Category : Advanced
Answer :

  • Species-Specific PKC Isoforms : Human cardiomyocytes express PKCα/δ, whereas rodents predominantly use PKCε, altering AAP response profiles .
  • Atrial vs. Ventricular Tissue : AAPs show stronger atrial selectivity in humans, complicating ventricular arrhythmia applications .
  • Clinical Endpoint Variability : Human AF heterogeneity (paroxysmal vs. persistent) necessitates stratified clinical trial designs .

How should researchers address discrepancies in gap junction vs. ion channel contributions to AAP mechanisms?

Category : Data Contradiction Analysis
Answer :

  • Simultaneous Recording : Use dual optical mapping (voltage and calcium) to dissect conduction (gap junction-dependent) from excitability (ion channel-dependent) effects .
  • Computational Modeling : Incorporate parameters from patch-clamp (ion currents) and dye transfer (gap junction permeability) data to simulate AAP actions .

What analytical techniques quantify acetate counterions in AAP preparations?

Category : Methodological (Advanced)
Answer :

  • USP Method : Titrate peptides with strong NaOH (42 g/100 mL) and measure acetate via pH-adjusted ion chromatography (Solution A: pH 3.0 phosphoric acid/NaOH) .
  • NMR Spectroscopy : Detect acetate protons at δ 1.9 ppm, validated against USP reference standards .

What strategies improve AAP stability and bioavailability in vivo?

Category : Advanced
Answer :

  • Cyclization : Cyclic analogs (e.g., [D-Ala²]AAP10) resist proteolytic cleavage .
  • Nanoparticle Encapsulation : Lipid-based carriers enhance cardiac targeting and prolong half-life .
  • Prodrug Design : Esterification of terminal carboxyl groups improves membrane permeability .

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